Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds known for their significant impact in medicinal chemistry and material science . This compound features a fused, rigid, and planar structure that includes both pyrazole and pyrimidine rings, making it a versatile scaffold for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate, typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . This method is favored due to its excellent performance and the ability to introduce various substituents at different positions on the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for these compounds often utilize multicomponent reactions (MCRs) to rapidly synthesize highly functionalized molecules in a one-pot process . This approach is advantageous as it reduces the number of steps, reaction time, and harsh conditions typically required in conventional synthetic pathways .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions . The conditions for these reactions can vary but often involve specific solvents, temperatures, and catalysts to optimize the reaction yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds . Substitution reactions can result in a wide range of derivatives with different functional groups attached to the pyrazolo[1,5-a]pyrimidine core .
Scientific Research Applications
Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclin-dependent kinases (CDKs), checkpoint kinase 1 (Chk1), and BRAF kinase, which are involved in cell proliferation and survival . Additionally, it acts as an estrogen receptor antagonist, further contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its trifluoromethyl group at the 7-position, which enhances its photophysical properties and biological activity compared to similar compounds . This structural feature allows for better interaction with molecular targets and improved stability in various applications .
Properties
IUPAC Name |
ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c1-2-24-15(23)11-9-20-13-8-12(10-6-4-3-5-7-10)21-22(13)14(11)16(17,18)19/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKYIRNZRKWCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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